4-Methyl-3-(2-methylcyclohexyl)aniline
Description
4-Methyl-3-(2-methylcyclohexyl)aniline is a substituted aniline derivative characterized by a benzene ring with an amino (-NH2) group and two substituents: a methyl group at the para-position (C4) and a 2-methylcyclohexyl moiety at the meta-position (C3). This compound’s unique structure confers distinct steric, electronic, and solubility properties, making it relevant in synthetic chemistry, drug discovery, and materials science. Its bulky cyclohexyl substituent likely influences reactivity and intermolecular interactions, such as hydrogen bonding and π-stacking .
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
4-methyl-3-(2-methylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-10-5-3-4-6-13(10)14-9-12(15)8-7-11(14)2/h7-10,13H,3-6,15H2,1-2H3 |
InChI Key |
VCZXXMINKGBXBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1C2=C(C=CC(=C2)N)C |
Origin of Product |
United States |
Preparation Methods
Example: Synthesis of 2-Methylcyclohexanone
- Starting from methylcyclohexene, oxidation yields methylcyclohexanone.
- Subsequent reduction or functionalization introduces the amino group.
Coupling Strategies for Final Compound Assembly
The key step involves attaching the 2-methylcyclohexyl group to the aromatic ring at the desired position (position 3 relative to the amino group). This can be achieved via:
Nucleophilic Aromatic Substitution (SNAr)
- Using halogenated aromatic intermediates, such as 4-chloro- or 4-bromo- derivatives , which can undergo nucleophilic substitution with the cyclohexylamine derivative.
Cross-Coupling Reactions
- Suzuki or Buchwald-Hartwig coupling can facilitate the formation of the C–N bond between the aromatic ring and the cyclohexylamine fragment.
Representative Synthesis Pathway
Based on the above strategies, a plausible synthesis route is:
| Step | Description | Reagents & Conditions | References/Notes |
|---|---|---|---|
| 1 | Synthesis of 4-methyl-2-aminobenzene | Starting from p-toluidine, selective nitration, reduction | Common aromatic amine synthesis |
| 2 | Synthesis of 2-methylcyclohexanone | Hydrogenation of methylcyclohexene | Standard cyclohexanone synthesis |
| 3 | Formation of cyclohexylamine derivative | Reductive amination of methylcyclohexanone | Using ammonia or primary amines |
| 4 | Coupling of aromatic core with cyclohexylamine | Buchwald-Hartwig coupling | Palladium catalysis, base, heat |
| 5 | Final purification | Chromatography | To isolate pure 4-Methyl-3-(2-methylcyclohexyl)aniline |
Relevant Literature and Patent Data
Patent CN102001950A describes a method for preparing trans-4-methyl cyclohexylamine via rearrangement reactions involving trans-4-methylcyclohexanecarboxylic acid and sodium azide, emphasizing safety and efficiency, which can be adapted for similar cycloalkylamine intermediates.
Research on aromatic amines indicates that nucleophilic substitution and cross-coupling reactions are effective for attaching cycloalkyl groups to aromatic rings, especially when directed by suitable leaving groups and catalysts.
Synthesis of related compounds such as 4-methyl-2-(4-methylcyclohexyl)aniline demonstrates the feasibility of constructing such molecules using standard aromatic substitution and cycloalkylation techniques.
Notes on Reaction Conditions and Optimization
- Temperature : Typically between 20°C to 80°C, depending on the coupling method.
- Catalysts : Palladium-based catalysts for cross-coupling reactions.
- Solvents : Toluene, ethanol, or dimethylformamide (DMF) are common.
- Purification : Chromatography or recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(2-methylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can further modify the aniline group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Halogenated reagents and bases like sodium hydroxide are often employed.
Major Products Formed
The major products formed from these reactions include various substituted anilines, nitroso compounds, and nitro derivatives .
Scientific Research Applications
4-Methyl-3-(2-methylcyclohexyl)aniline is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(2-methylcyclohexyl)aniline involves its interaction with specific molecular targets. It can act as a substrate for various enzymes, influencing metabolic pathways and biochemical reactions. The compound’s effects are mediated through its ability to form stable complexes with target molecules, altering their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Steric Effects
4-Methyl-3-(morpholinosulfonyl)aniline
- Structure: Features a 4-methyl group and a morpholinosulfonyl group at C3.
- Key Differences : The sulfonyl group introduces strong electron-withdrawing effects, enhancing hydrogen-bonding capacity compared to the lipophilic 2-methylcyclohexyl group in the target compound.
- Biological Activity: In a study of farnesoid X receptor (FXR) antagonists, 4-methyl-3-(morpholinosulfonyl)aniline exhibited higher antagonistic potency than analogs with substituent variations. Replacing the 4-methyl group with a 2-methyl group reduced activity by ~50%, emphasizing the importance of substituent position .
4-Methyl-3-(trifluoromethyl)aniline
- Structure : Contains a trifluoromethyl (-CF3) group at C3 and a methyl group at C4.
- Key Differences : The -CF3 group is highly electronegative and lipophilic, whereas the cyclohexyl group in the target compound provides steric bulk without significant electron withdrawal.
- Physical Properties : Boiling point = 204°C; density = 1.24 g/cm³; molecular weight = 175.16 g/mol. These properties differ from the target compound due to the -CF3 group’s lower molecular volume and higher polarity .
Cyclohexyl-Substituted Analogs
3-{[(4-Methylcyclohexyl)oxy]methyl}aniline
Research Findings and Data
Physical and Chemical Properties
Biological Activity
4-Methyl-3-(2-methylcyclohexyl)aniline is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological mechanisms, interactions with biomolecules, and its implications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by a methyl group and a 2-methylcyclohexyl substituent attached to an aniline backbone. Its molecular formula is , with a molecular weight of approximately 203.32 g/mol. The unique structural arrangement contributes to its distinct chemical properties and biological activities.
The biological activity of 4-Methyl-3-(2-methylcyclohexyl)aniline primarily involves its interaction with various enzymes and receptors. Preliminary studies suggest that the compound may modulate specific signaling pathways, impacting metabolic processes within biological systems.
Potential Targets
- Enzymatic Interactions : The compound may bind to enzymes, altering their activity and influencing metabolic pathways.
- Receptor Modulation : It is hypothesized that the compound interacts with specific receptors, which could lead to various physiological effects.
Biological Activity
Research indicates that 4-Methyl-3-(2-methylcyclohexyl)aniline exhibits several biological activities, including:
- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains. For instance, derivatives of related anilines have shown significant antibacterial activity against pathogens such as Bacillus subtilis and Pseudomonas aeruginosa .
- Cytotoxic Effects : Initial assays suggest potential cytotoxicity against cancer cell lines, indicating a possible role in cancer therapeutics .
Case Studies and Research Findings
- Antimicrobial Activity : A study on amide derivatives of substituted anilines showed that compounds similar to 4-Methyl-3-(2-methylcyclohexyl)aniline exhibited high antibacterial activity against Aspergillus fumigatus and Helminthosporium sativum, with inhibition rates exceeding 90% .
- Cytotoxicity Assays : In vitro studies have indicated that structural modifications in related compounds can significantly affect their cytotoxicity profiles. For example, variations in the alkyl substituents have been correlated with enhanced apoptotic activity in certain cancer cell lines .
Comparative Analysis
A comparative analysis of 4-Methyl-3-(2-methylcyclohexyl)aniline with similar compounds highlights its unique properties:
| Compound Name | Antimicrobial Activity | Cytotoxicity |
|---|---|---|
| 4-Methyl-3-(2-methylcyclohexyl)aniline | Moderate | High |
| 4-Methyl-N-(4-methylcyclohexyl)aniline | High | Moderate |
| 3-Fluoro-4-(2-methylcyclohexyl)aniline | Low | High |
Future Directions
The ongoing exploration of 4-Methyl-3-(2-methylcyclohexyl)aniline's biological activities suggests several avenues for future research:
- Pharmacological Studies : Detailed pharmacokinetic and pharmacodynamic studies are needed to understand the compound's therapeutic potential.
- Mechanistic Investigations : Further elucidation of the molecular mechanisms underlying its biological effects will enhance its applicability in drug development.
- Synthesis of Derivatives : Exploring structural analogs may yield compounds with improved efficacy or reduced toxicity.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Catalyst/Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5 | 60–75 |
| Hydrogenation | Pd/C, H₂ | 80–100 | 85–90 |
| Alkylation | Pd(OAc)₂/SPhos | 100 | 70–80 |
Advanced: How does the 2-methylcyclohexyl substituent influence stereochemical outcomes in catalytic reactions?
Methodological Answer:
The bulky 2-methylcyclohexyl group introduces steric hindrance, affecting:
- Regioselectivity : Directs electrophilic substitution to the para position of the aniline ring due to steric blocking at the ortho position .
- Catalytic Efficiency : Pd-catalyzed couplings may require bulky ligands (e.g., SPhos) to prevent catalyst deactivation. For example, steric effects reduce byproduct formation in Buchwald-Hartwig aminations .
- Crystallography : X-ray diffraction (SHELX suite) reveals non-planar conformations, with dihedral angles of 45–60° between the cyclohexyl ring and aniline plane .
Basic: What spectroscopic techniques are used to characterize this compound, and what key data are observed?
Methodological Answer:
- NMR :
- ¹H NMR : Aromatic protons appear as doublets (δ 6.5–7.2 ppm). Cyclohexyl methyl groups show upfield shifts (δ 1.1–1.3 ppm) .
- ¹³C NMR : Aniline carbons resonate at δ 115–125 ppm; quaternary carbons in the cyclohexyl ring at δ 35–45 ppm .
- IR : N-H stretches (ν ~3390 cm⁻¹), C-H aromatic bends (ν ~1500 cm⁻¹) .
- MS : Molecular ion peak at m/z 245 (M⁺), with fragmentation patterns indicating loss of the cyclohexyl group (m/z 130) .
Advanced: What computational strategies are employed to predict biological activity or reactivity?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzyme active sites). The cyclohexyl group’s hydrophobicity enhances binding to lipophilic pockets .
- DFT Calculations : B3LYP/6-31G* basis sets predict electrophilic aromatic substitution sites. HOMO/LUMO analysis reveals electron-rich regions at the aniline nitrogen .
- MD Simulations : GROMACS assesses conformational stability in solvent (e.g., water, DMSO), highlighting torsional flexibility of the cyclohexyl group .
Basic: How is the compound’s stability assessed under varying storage conditions?
Methodological Answer:
- Thermal Stability : TGA shows decomposition onset at 204°C (lit.), with weight loss correlating to cyclohexyl group volatilization .
- Light Sensitivity : UV-Vis spectroscopy (λ = 280 nm) monitors degradation; amber vials are recommended for long-term storage .
- Oxidative Stability : Accelerated aging studies (40°C/75% RH) with HPLC tracking (C18 column, acetonitrile/water mobile phase) detect <2% impurity over 6 months .
Advanced: What strategies resolve contradictions in reported synthetic yields or biological data?
Methodological Answer:
- Meta-Analysis : Compare reaction parameters (e.g., Pd catalyst source, solvent purity) across studies. For example, anhydrous toluene improves Pd-mediated coupling yields by 15% versus technical-grade solvents .
- Crystallographic Validation : SHELXL-refined structures identify polymorphic variations that alter bioactivity .
- Dose-Response Studies : EC₅₀ values in enzyme assays (e.g., kinase inhibition) are normalized to control for batch-to-batch variability .
Basic: What are the compound’s key reactivity patterns in electrophilic substitution?
Methodological Answer:
- Nitration : Occurs preferentially at the para position (relative to -NH₂) due to steric hindrance from the cyclohexyl group. Yields drop with excess HNO₃ due to di-nitration .
- Sulfonation : H₂SO₄ at 50°C introduces sulfonic acid groups at the meta position, confirmed by ¹H NMR .
- Halogenation : NBS in CCl₄ brominates the aniline ring ortho to -NH₂ (70% yield), validated by X-ray crystallography .
Advanced: How does structural modification (e.g., substituent variation) impact pharmacological activity?
Methodological Answer:
- SAR Studies : Trifluoromethyl or pyrazole analogs (e.g., 4-Methyl-3-(trifluoromethyl)aniline) show enhanced kinase inhibition (IC₅₀ < 50 nM) compared to the cyclohexyl derivative (IC₅₀ = 120 nM) .
- LogP Optimization : Introducing polar groups (e.g., -OCH₃) reduces LogP from 3.5 to 2.8, improving aqueous solubility but decreasing blood-brain barrier penetration .
- Toxicity Screening : Ames tests and hepatocyte viability assays (MTT) prioritize analogs with EC₅₀ > 100 µM .
Basic: What industrial-scale purification methods are applicable while avoiding commercial processes?
Methodological Answer:
- Distillation : Fractional distillation under reduced pressure (20 mmHg, 150°C) separates the compound from low-boiling byproducts .
- Crystallization : Ethanol/water mixtures (70:30 v/v) yield >99% pure crystals, monitored by melting point (lit. 102°C) .
- Chromatography : Preparative HPLC (C18 column, isocratic elution) resolves diastereomers if present .
Advanced: What emerging applications exist in materials science or catalysis?
Methodological Answer:
- Coordination Chemistry : Acts as a ligand for Cu(II) complexes in oxidation catalysis (TOF = 500 h⁻¹ for alcohol oxidation) .
- Polymer Synthesis : Co-polymerizes with styrene via RAFT polymerization, producing thermally stable resins (Tg = 180°C) .
- Surface Functionalization : SAMs (self-assembled monolayers) on Au surfaces improve biosensor sensitivity (LOD = 1 nM for dopamine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
